molecular formula C26H30ClNO3 B1664893 Amotriphene hydrochloride CAS No. 568-69-4

Amotriphene hydrochloride

Cat. No.: B1664893
CAS No.: 568-69-4
M. Wt: 440 g/mol
InChI Key: KZILRTFVGWVPLE-UHFFFAOYSA-N
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Description

Amotriphene hydrochloride: is a compound known for its coronary dilator and cardiac antiarrhythmic properties. It is used in the treatment of angina-like conditions and milder cardiac arrhythmias. The compound binds to α-adrenergic receptors, which play a role in its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amotriphene hydrochloride involves the formation of its hydrochloride salt. The molecular formula of this compound is C26H29NO3.HCl, and it has a molecular weight of 439.97. The compound crystallizes from absolute ethanol, with a melting point of 182-184°C .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production process are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Amotriphene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry: Amotriphene hydrochloride is used in chemical research to study its reactivity and interactions with other compounds. It serves as a model compound for understanding the behavior of similar coronary dilators and antiarrhythmic agents.

Biology: In biological research, this compound is used to investigate its effects on cellular processes and receptor binding. Studies focus on its interaction with α-adrenergic receptors and its impact on cellular signaling pathways.

Medicine: this compound has significant applications in medicine, particularly in the treatment of cardiac conditions. It is used to manage angina-like symptoms and mild cardiac arrhythmias by dilating coronary arteries and stabilizing heart rhythms .

Industry: In the pharmaceutical industry, this compound is utilized in the development of cardiac medications. Its properties as a coronary dilator and antiarrhythmic agent make it valuable for formulating treatments for heart-related conditions.

Mechanism of Action

Amotriphene hydrochloride exerts its effects by binding to α-adrenergic receptors. This binding leads to the dilation of coronary arteries, improving blood flow to the heart muscle and reducing the workload on the heart. Additionally, its antiarrhythmic properties help stabilize heart rhythms by modulating ion channels and electrical activity in cardiac cells .

Comparison with Similar Compounds

Uniqueness: Amotriphene hydrochloride is unique in its dual role as a coronary dilator and antiarrhythmic agent. While amitriptyline and nortriptyline are primarily used for their antidepressant effects, this compound’s primary application is in the treatment of cardiac conditions. Its ability to bind to α-adrenergic receptors and modulate cardiac function sets it apart from other similar compounds.

Properties

IUPAC Name

2,3,3-tris(4-methoxyphenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3.ClH/c1-27(2)18-25(19-6-12-22(28-3)13-7-19)26(20-8-14-23(29-4)15-9-20)21-10-16-24(30-5)17-11-21;/h6-17H,18H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZILRTFVGWVPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205350
Record name Aminooxytriphene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-69-4
Record name Aminooxytriphene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminooxytriphene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOTRIPHENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M02V9BH3D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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